molecular formula C16H12FN3OS2 B488878 2-[4-(4-Fluoro-phenyl)-thiazol-2-ylsulfanyl]-N-pyridin-2-yl-acetamide CAS No. 825610-74-0

2-[4-(4-Fluoro-phenyl)-thiazol-2-ylsulfanyl]-N-pyridin-2-yl-acetamide

Cat. No.: B488878
CAS No.: 825610-74-0
M. Wt: 345.4g/mol
InChI Key: ZPWYTGYTGKRUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Fluoro-phenyl)-thiazol-2-ylsulfanyl]-N-pyridin-2-yl-acetamide is a useful research compound. Its molecular formula is C16H12FN3OS2 and its molecular weight is 345.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

825610-74-0

Molecular Formula

C16H12FN3OS2

Molecular Weight

345.4g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C16H12FN3OS2/c17-12-6-4-11(5-7-12)13-9-22-16(19-13)23-10-15(21)20-14-3-1-2-8-18-14/h1-9H,10H2,(H,18,20,21)

InChI Key

ZPWYTGYTGKRUPY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared analogously as described in Example 30(d) from 100 mg (0.37 mmol) of [4-(4-fluoro-phenyl)-thiazol-2-ylsulfanyl]-acetic acid and 69.9 mg (0.74 mmol) of 2-amino-pyridine. Yield: 20 mg.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
69.9 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.